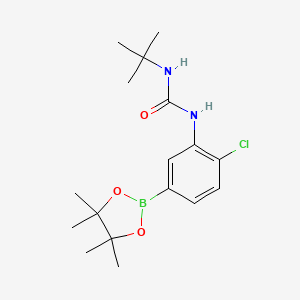

1-(Tert-butyl)-3-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

描述

Its structure comprises a urea backbone linking a tert-butyl group to a 2-chloro-5-boronate-substituted phenyl ring. The boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) enables participation in Suzuki-Miyaura cross-coupling reactions, a key feature for synthesizing biaryl structures in drug discovery . The compound is typically synthesized via reactions between isocyanate derivatives and boronate-containing anilines, as seen in analogous syntheses (e.g., compound 6.56 in ) .

属性

IUPAC Name |

1-tert-butyl-3-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BClN2O3/c1-15(2,3)21-14(22)20-13-10-11(8-9-12(13)19)18-23-16(4,5)17(6,7)24-18/h8-10H,1-7H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSXYWAMGTDQPIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)NC(=O)NC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(Tert-butyl)-3-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS: 2246564-39-4) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological properties, mechanisms of action, and relevant case studies that highlight its efficacy.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including the formation of the dioxaborolane ring and subsequent chlorination and urea formation. Detailed protocols can be found in specialized chemical literature.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- In vitro Studies: Compounds from the same class have shown promising results in inhibiting cell proliferation in various cancer cell lines. For example, a study demonstrated that a related compound inhibited the growth of breast cancer cells with an IC50 value in the low micromolar range .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF7 (breast cancer) | 0.88 |

| Compound B | A549 (lung cancer) | 0.57 |

The proposed mechanism involves the inhibition of specific kinases involved in cell signaling pathways that control cell growth and survival. The presence of the dioxaborolane moiety is believed to enhance binding affinity to target proteins involved in these pathways.

Case Studies

Case Study 1: Inhibition of PD-L1

A study reported on novel inhibitors targeting the PD-L1 pathway showed that compounds with structural similarities to this compound effectively disrupted PD-1/PD-L1 interactions in cellular assays. The compounds exhibited EC50 values ranging from 0.88 μM to 2.70 μM .

Case Study 2: Selective Kinase Inhibition

Another research highlighted the selective inhibition of spleen tyrosine kinase (SYK) by derivatives of this compound class. The study emphasized the potential therapeutic applications in autoimmune diseases and lymphomas due to their selective action against SYK .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest favorable solubility profiles and moderate half-lives in preclinical models.

| Parameter | Value |

|---|---|

| Solubility (μM) | >200 |

| LogD | 2.6 |

| PPB (% bound) | 94 |

科学研究应用

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Specifically:

- Inhibition of Enzymes : Studies have shown that compounds with similar structures can inhibit tryptophan hydroxylase (TPH), an enzyme involved in serotonin synthesis. This could have implications for treating disorders related to serotonin levels such as depression and anxiety .

Synthetic Chemistry

The compound serves as an important intermediate in the synthesis of more complex molecules:

- Building Block for Drug Development : The presence of the dioxaborolane group makes it a suitable precursor for Suzuki coupling reactions, which are widely used in the synthesis of pharmaceuticals and agrochemicals .

Materials Science

Due to its unique chemical structure:

- Polymer Chemistry : The boron-containing moiety can be utilized in the development of new materials with specific electronic properties. Such materials may find applications in organic electronics and photonics .

Case Study 1: Tryptophan Hydroxylase Inhibition

A study focused on identifying new TPH inhibitors highlighted the effectiveness of compounds structurally related to 1-(Tert-butyl)-3-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea. These compounds demonstrated significant inhibition rates at varying concentrations (up to 64% at 100 µM), showcasing their potential as therapeutic agents for obesity and related metabolic disorders .

Case Study 2: Synthesis and Characterization

Research involving the synthesis and characterization of boron-containing ureas has provided insights into their crystal structures and electronic properties. The study concluded that modifications in substituents significantly affect the compound's reactivity and stability, thus influencing its applicability in drug design .

相似化合物的比较

Comparison with Similar Compounds

The compound is part of a broader class of urea-linked arylboronates. Below is a detailed comparison with structurally analogous derivatives, focusing on substituents, synthesis, and functional properties.

Structural Analogues: Substituent Variations

Pharmacological Potential

highlights related boronic acid derivatives (e.g., 6.28–6.30) as tubulin polymerization inhibitors, suggesting anticancer activity. Substituent variations influence binding:

- Tert-butyl : Enhances metabolic stability but may reduce solubility.

- Methoxyethyl : Balances solubility and reactivity, as seen in .

准备方法

Preparation of 5-Bromo-2-chloroaniline

Alternative Synthetic Routes and Methodological Variations

Suzuki-Miyaura Cross-Coupling Approach

An alternative route involves coupling a pre-formed boronic acid with a halogenated phenylurea. For instance, 3-(tert-butyl)-1-(5-iodo-2-chlorophenyl)urea undergoes Suzuki coupling with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of Pd(PPh₃)₄ and aqueous Na₂CO₃. While this method avoids Miyaura borylation, it requires stringent control of stoichiometry to prevent protodeboronation.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) offers regioselective functionalization of the phenyl ring. Starting from 3-(tert-butyl)-1-(2-chlorophenyl)urea, lithiation at the para position using LDA (lithium diisopropylamide) followed by quenching with B(OMe)₃ and subsequent pinacol esterification provides the boronic ester. However, this method suffers from moderate yields (50–60%) due to competing side reactions.

Industrial-Scale Production Considerations

Large-scale synthesis necessitates optimization for cost, safety, and efficiency. Continuous flow reactors are employed for the Miyaura borylation step, reducing reaction times from 12 hours to 2 hours through enhanced mass transfer. Solvent recovery systems minimize waste, and in-line FTIR monitoring ensures real-time quality control. The final product is isolated via antisolvent crystallization using heptane, achieving >99% purity suitable for pharmaceutical applications.

Table 4: Industrial Process Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 0.5 L | 500 L |

| Catalyst Loading | 5 mol% | 3 mol% |

| Temperature | 80°C | 100°C |

| Throughput | 10 g/day | 50 kg/day |

常见问题

Basic: What are the optimal synthetic routes for preparing 1-(tert-butyl)-3-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea?

Methodological Answer:

The synthesis typically involves sequential functionalization of the phenyl ring. A common approach is:

Borylation : Introduce the dioxaborolane group via Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions. Yields vary (21–65%) depending on the halogen precursor (chloro- vs. bromo-arenes) .

Urea Formation : React the borylated intermediate with tert-butyl isocyanate under anhydrous conditions. Use HATU/DIEA coupling agents to enhance efficiency, as seen in analogous urea syntheses (31–65% yields) .

Key Data :

| Step | Halogen Precursor | Yield (%) | Catalyst/Reagents |

|---|---|---|---|

| Borylation | Chloro-arene | 21–32 | Pd(dppf)Cl₂, B₂Pin₂ |

| Borylation | Bromo-arene | 54–65 | Pd(dppf)Cl₂, B₂Pin₂ |

Basic: How can spectroscopic techniques (NMR, MS) characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR : The tert-butyl group appears as a singlet at ~1.3 ppm (¹H) and 28–30 ppm (¹³C). The dioxaborolane protons resonate as a singlet at 1.3–1.4 ppm (¹H), while the urea NH signals appear at 6.5–8.5 ppm (¹H) .

- Mass Spectrometry (MS) : Use DART (Direct Analysis in Real Time) or ESI-MS to confirm molecular weight. For example, exact mass calculations (C₁₈H₂₇BClN₂O₃) should match experimental values within 3 ppm error .

Basic: What stabilizes the tert-butyl group in this compound under reaction conditions?

Methodological Answer:

The tert-butyl group enhances steric bulk, reducing undesired side reactions (e.g., oxidation). Its electron-donating effect stabilizes the urea moiety against hydrolysis. Solubility in non-polar solvents (e.g., THF, DCM) is improved, facilitating purification via silica gel chromatography .

Advanced: How to design Suzuki-Miyaura cross-coupling reactions using this boronate ester?

Methodological Answer:

Partner Selection : Pair with aryl/heteroaryl halides (e.g., 4-chloro-1H-indazol-3-amine) for biaryl synthesis.

Catalytic System : Use Pd(PPh₃)₄ (2–5 mol%) with K₂CO₃ or CsF as base in THF/H₂O (3:1) at 80°C .

Monitoring : Track reaction progress via TLC (Rf ~0.3 in 10% MeOH/CH₂Cl₂). Purify via RP-FC (reverse-phase flash chromatography) .

Note : Steric hindrance from the tert-butyl group may slow coupling; optimize with microwave-assisted heating (15 min, 120°C) .

Advanced: How to resolve contradictions in NMR data for boron-containing intermediates?

Methodological Answer:

Contradictions often arise from dynamic equilibria (e.g., boronate ester ↔ boronic acid). To mitigate:

- Use anhydrous CDCl₃ for NMR to suppress hydrolysis.

- Compare with computational predictions (DFT for ¹³C shifts) .

- For NH protons, employ low-temperature NMR (-20°C) to sharpen broad signals .

Advanced: What computational methods predict the compound’s electronic effects in catalysis?

Methodological Answer:

DFT Calculations : Use Gaussian16 with B3LYP/6-31G(d) to model charge distribution. The dioxaborolane group acts as an electron-withdrawing moiety, polarizing the phenyl ring for electrophilic substitution .

Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO) to assess solubility and aggregation tendencies.

Advanced: How to evaluate biological activity in kinase inhibition assays?

Methodological Answer:

Target Selection : Prioritize kinases with hydrophobic pockets (e.g., FLT3, WDR5) due to the compound’s tert-butyl and chloro substituents .

Assay Design :

- Use fluorescence polarization (FP) assays with ATP-competitive probes.

- IC₅₀ determination: Dose-response curves (0.1–100 µM) in HEK293 cells .

Data Interpretation : Compare with control inhibitors (e.g., staurosporine) and validate via Western blot for downstream phosphorylation.

Advanced: How does the chloro substituent influence regioselectivity in C–H activation?

Methodological Answer:

The 2-chloro group directs meta-selective C–H borylation via steric and electronic effects:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。